molecular formula C34H36N2O6S2 B14949559 Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]

Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]

Cat. No.: B14949559
M. Wt: 632.8 g/mol
InChI Key: VWCCBNBIRBGKOZ-UHFFFAOYSA-N
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Description

4-[2-METHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONYLOXY]BUTYL 2-METHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound featuring a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline and thiophene moieties can interact with various enzymes and receptors, influencing biological pathways. For example, thiophene derivatives are known to exhibit anti-inflammatory and antimicrobial properties by interacting with specific enzymes and disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[2-METHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONYLOXY]BUTYL 2-METHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE apart is its dual quinoline-thiophene structure, which provides a unique combination of properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C34H36N2O6S2

Molecular Weight

632.8 g/mol

IUPAC Name

4-(2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)oxybutyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C34H36N2O6S2/c1-19-27(31(25-13-7-17-43-25)29-21(35-19)9-5-11-23(29)37)33(39)41-15-3-4-16-42-34(40)28-20(2)36-22-10-6-12-24(38)30(22)32(28)26-14-8-18-44-26/h7-8,13-14,17-18,31-32,35-36H,3-6,9-12,15-16H2,1-2H3

InChI Key

VWCCBNBIRBGKOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)OCCCCOC(=O)C4=C(NC5=C(C4C6=CC=CS6)C(=O)CCC5)C

Origin of Product

United States

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